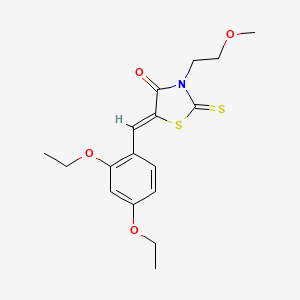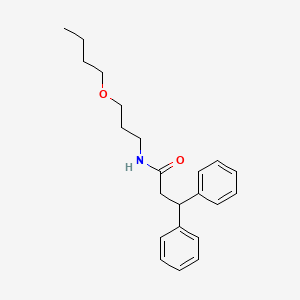![molecular formula C14H23NO3 B5207638 N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5207638.png)
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine, also known as EPM, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain. EPM has been shown to have potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Wirkmechanismus
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine acts as a selective antagonist of the NMDA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. By inhibiting the activity of the NMDA receptor, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine can modulate the glutamatergic system and reduce excitotoxicity, which is a major contributor to neuronal damage in neurological disorders.
Biochemical and Physiological Effects:
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to have a variety of biochemical and physiological effects in the brain. It can modulate the release of neurotransmitters such as glutamate and dopamine, and can also regulate the expression of genes involved in synaptic plasticity and neuronal survival. Additionally, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine is its selectivity for the NMDA receptor, which allows for more precise modulation of the glutamatergic system compared to other NMDA receptor antagonists. However, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine also has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine. One area of interest is the development of more stable and soluble analogues of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine that can be used in a wider range of experimental settings. Additionally, further studies are needed to explore the potential therapeutic applications of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine in other neurological disorders, such as traumatic brain injury and stroke. Finally, more research is needed to elucidate the precise mechanisms of action of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine and its effects on neuronal signaling and gene expression.
Synthesemethoden
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine can be synthesized through a multi-step process involving the condensation of 4-ethoxyphenol with 2-chloroethylamine hydrochloride, followed by the reaction of the resulting intermediate with 3-methoxypropanol in the presence of a base. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been extensively studied in both in vitro and in vivo models, and has shown promising results in a variety of neurological disorders. In Alzheimer's disease, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models. In Parkinson's disease, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to protect dopaminergic neurons from degeneration and improve motor function. In depression, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to have antidepressant effects through its modulation of the glutamatergic system.
Eigenschaften
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-17-13-5-7-14(8-6-13)18-12-10-15-9-4-11-16-2/h5-8,15H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUBGQBSPIQFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxypropan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5207558.png)
![dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate](/img/structure/B5207567.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5207568.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B5207570.png)
![2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5207571.png)



![[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B5207598.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5207604.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207605.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5207615.png)

